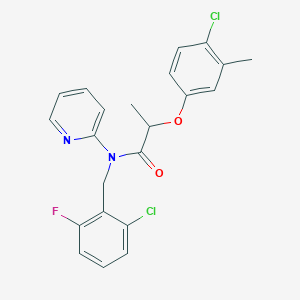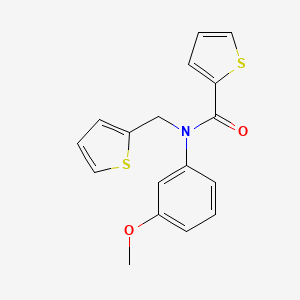
N-(2-chloro-6-fluorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide is a complex organic compound with a unique structure that includes chlorinated and fluorinated aromatic rings, as well as a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chloro-3-methylphenol with an appropriate chlorinating agent to form 4-chloro-3-methylphenyl chloride. This intermediate is then reacted with 2-chloro-6-fluorobenzylamine under suitable conditions to form the corresponding amine derivative. Finally, the amine is coupled with 2-pyridinecarboxylic acid under amide-forming conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(2-chlorophenyl)-N-(pyridin-2-yl)propanamide
- 2-(4-Methylphenoxy)-N-(2-fluorophenyl)-N-(pyridin-2-yl)propanamide
- 2-(4-Chloro-3-methylphenoxy)-N-(2-fluorophenyl)-N-(pyridin-2-yl)propanamide
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to the presence of both chlorinated and fluorinated aromatic rings, which can impart distinct chemical and biological properties. The combination of these features with the pyridine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H19Cl2FN2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(4-chloro-3-methylphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C22H19Cl2FN2O2/c1-14-12-16(9-10-18(14)23)29-15(2)22(28)27(21-8-3-4-11-26-21)13-17-19(24)6-5-7-20(17)25/h3-12,15H,13H2,1-2H3 |
InChI Key |
ZLBKXQVNLRPDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11331448.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B11331452.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331467.png)
![(4-methoxyphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11331484.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11331487.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B11331497.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11331501.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331508.png)

![5-(3-bromophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331528.png)

![4-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11331537.png)
![Methyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11331544.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11331548.png)
